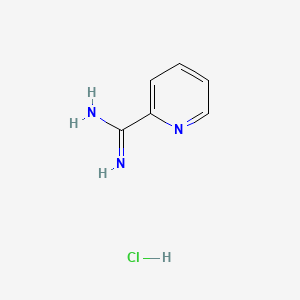

Picolinimidamide hydrochloride

Description

Properties

IUPAC Name |

pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHCEDDZKAYPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496598 | |

| Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51285-26-8 | |

| Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-2-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Picolinimidamide Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Beyond a Simple Building Block

Picolinimidamide hydrochloride (CAS Number: 51285-26-8), also known as Pyridine-2-carboxamidine hydrochloride, is a versatile pyridine-based compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2] While it serves as a valuable heterocyclic building block, its primary utility lies in its role as a highly effective ligand in transition metal catalysis, particularly in nickel-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its cutting-edge applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

| Property | Value | References |

| CAS Number | 51285-26-8 | [1][5] |

| Molecular Formula | C₆H₈ClN₃ | [5][6] |

| Molecular Weight | 157.60 g/mol | [5][7] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 150-152 °C | [5][8] |

| Solubility | Soluble in water and polar organic solvents. | |

| Synonyms | Pyridine-2-carboxamidine hydrochloride, 2-Amidinopyridine hydrochloride, PyCam·HCl | [1][2] |

Storage and Handling: this compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[1][9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound, as it can cause skin and eye irritation.[1][10]

Synthesis of this compound: The Pinner Reaction

The most common and efficient method for the synthesis of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by treatment with ammonia.[1][2][11]

Reaction Workflow

Caption: Pinner reaction workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-cyanopyridine in an anhydrous alcohol (e.g., methanol or ethanol).[12]

-

Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture with vigorous stirring. The reaction is exothermic and should be carefully controlled. Continue the gas flow until the solution is saturated.[2]

-

Formation of the Pinner Salt: Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for several hours to facilitate the formation of the picolinimidate ester hydrochloride (Pinner salt). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Ammonolysis: Once the formation of the Pinner salt is complete, add a source of ammonia, such as ammonium chloride, to the reaction mixture.[12] Continue stirring at room temperature until the conversion to this compound is complete.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.[12]

Core Application: Ligand in Nickel-Catalyzed Cross-Coupling Reactions

The primary and most impactful application of this compound is as a ligand in nickel-catalyzed reductive cross-electrophile coupling reactions.[3][4] This methodology has emerged as a powerful tool for the formation of C(sp²)–C(sp³) bonds, which are ubiquitous in pharmaceuticals and other functional organic molecules.

Mechanism of Action in Catalysis

This compound, as a carboximidamide ligand, plays a crucial role in stabilizing the nickel catalyst and facilitating the key steps of the catalytic cycle. The amidine moiety coordinates to the nickel center, influencing its electronic properties and reactivity.

The generally accepted mechanism for this type of reaction involves a Ni(I)/Ni(III) catalytic cycle.[13]

Catalytic Cycle Workflow

Caption: Simplified catalytic cycle for Ni-catalyzed reductive cross-electrophile coupling.

Representative Experimental Protocol: Nickel-Catalyzed C(sp²)–C(sp³) Cross-Coupling

This protocol provides a general framework for a nickel-catalyzed reductive cross-coupling reaction using this compound as a ligand.

-

Reaction Setup: In a glovebox, add the nickel precursor (e.g., NiCl₂·DME), this compound ligand, and a reducing agent (e.g., zinc powder) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Addition of Reagents: Add the aryl electrophile (e.g., an aryl halide) and the alkyl electrophile (e.g., an alkyl halide) to the vial, followed by the addition of an anhydrous, degassed solvent (e.g., DMF or DMA).

-

Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath and stir for the specified time. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Role in Drug Discovery and Development

While there is limited evidence of significant intrinsic biological activity of this compound itself, its importance in drug discovery is undeniable. Its role as a ligand enables the efficient synthesis of complex molecules with potential therapeutic applications. The C(sp²)–C(sp³) linkages formed through reactions it facilitates are crucial motifs in a vast array of bioactive compounds.

For instance, the synthesis of derivatives of picolinamide, a structurally related compound, has been explored for the development of inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases.[9] The synthetic methodologies enabled by this compound provide a direct and efficient route to generate libraries of such compounds for high-throughput screening and lead optimization.

Conclusion and Future Outlook

This compound has solidified its position as a critical tool in the arsenal of synthetic chemists. Its straightforward synthesis and remarkable efficacy as a ligand in nickel-catalyzed cross-coupling reactions have opened new avenues for the construction of complex molecular architectures. While its direct biological applications remain underexplored, its indirect contribution to drug discovery by enabling the synthesis of novel chemical entities is of paramount importance. Future research will likely focus on the development of novel picolinimidamide-based ligands with enhanced reactivity and selectivity, further expanding the scope of their applications in both academic and industrial research.

References

-

ChemSrc. (n.d.). This compound | CAS#:51285-26-8. Retrieved from [Link]

-

Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

-

Journal of the American Chemical Society. (2021). Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 51285-26-8. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-2-carboximidamide hydrochloride. Retrieved from [Link]

-

PubMed. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Pinner Reaction | NROChemistry [nrochemistry.com]

- 3. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. oaepublish.com [oaepublish.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [amp.chemicalbook.com]

- 9. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Pinner reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Picolinimidamide Hydrochloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of picolinimidamide hydrochloride (PyCam·HCl), a pivotal reagent and building block in modern chemical synthesis. Moving beyond basic data, we explore the causality behind its synthesis, the logic of its analytical characterization, and its functional role in catalysis and pharmaceutical development. This document is structured to serve as a practical reference for laboratory professionals engaged in organic synthesis and drug discovery.

Core Physicochemical & Structural Properties

This compound is the salt form of picolinimidamide, enhancing its stability and shelf-life as a solid reagent. The protonation of the basic amidine group by hydrochloric acid makes the compound more amenable to handling and storage compared to its free base form (Picolinimidamide, CID 556504)[1][2]. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 157.60 g/mol | [1][3][4][5] |

| Molecular Formula | C₆H₈ClN₃ | [1][3][4][5] |

| CAS Number | 51285-26-8 | [1][3] |

| IUPAC Name | pyridine-2-carboximidamide;hydrochloride | [1] |

| Synonyms | Pyridine-2-carboxamidine HCl, 2-Amidinopyridine HCl, PyCam·HCl | [5] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [5] |

| Melting Point | 150-154 °C | |

| Solubility | Soluble in water, methanol, ethanol. | [5] |

| Hygroscopicity | Hygroscopic; should be stored under an inert atmosphere. | [5] |

Synthesis and Purification: A Validated Workflow

The most common and efficient synthesis of this compound utilizes 2-cyanopyridine as the starting material. This process, a variation of the Pinner reaction, is a cornerstone of amidine synthesis. The causality of the workflow is critical: the reaction proceeds through a reactive imidate intermediate which is then converted to the final amidine product.

Diagram of the Synthetic Pathway

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures[5]. A self-validating system requires characterization of the final product to confirm its identity and purity (see Section 3).

Materials:

-

2-Cyanopyridine

-

Sodium Methoxide solution (or sodium metal in anhydrous methanol)

-

Ammonium Chloride (NH₄Cl)

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Anhydrous Ethanol

Procedure:

-

Step 1: Imidate Formation. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-cyanopyridine in anhydrous methanol. Add a stoichiometric amount of sodium methoxide solution and stir at room temperature. The reaction is typically monitored by TLC until the starting material is consumed (approx. 20-24 hours)[5]. Causality: Sodium methoxide acts as a catalyst and reagent, where the methoxide ion attacks the electrophilic carbon of the nitrile group to form the methyl picolinimidate intermediate.

-

Step 2: Amidine Synthesis. To the reaction mixture, add solid ammonium chloride in one portion. Continue stirring at room temperature for an additional 6-8 hours[5]. Causality: Ammonium chloride serves a dual purpose. It provides the ammonia equivalent (via equilibrium) for nucleophilic attack on the imidate intermediate, displacing the methoxy group to form the amidine. It also provides the chloride counter-ion and proton to form the hydrochloride salt in situ, which often aids in its precipitation.

-

Step 3: Isolation. Remove any unreacted ammonium chloride by filtration. Concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude residue[5].

-

Step 4: Purification. Wash the crude solid multiple times with anhydrous diethyl ether to remove residual, non-polar starting material (2-cyanopyridine)[5]. For higher purity, perform a recrystallization using a mixed solvent system, such as ethanol and diethyl ether, to yield the final product as a white solid[5].

Analytical Characterization Workflow

Confirming the identity, purity, and structure of the synthesized this compound is paramount. A multi-technique approach ensures the highest degree of confidence in the material's quality.

Diagram of the Analytical Workflow

Caption: Standard analytical workflow for the structural verification of picolinimidamide HCl.

Key Analytical Techniques and Expected Results

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the covalent structure of the molecule. NMR is the gold standard for structural elucidation of organic compounds[6].

-

Methodology: A small sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed.

-

Expected ¹H NMR Results: The formation of the hydrochloride salt causes a significant downfield shift of the pyridine ring protons compared to the free base[7]. This is due to the electron-withdrawing effect of the protonated nitrogen atom, which deshields the adjacent protons. Protons on the amidinium group (-C(NH₂)₂⁺) are also observable, though they may be broad or exchange with solvent protons (especially in D₂O). The overall spectrum should confirm the pyridine-2-carboximidamide structure.

-

pKa Determination: The pH-dependent chemical shifts of the aromatic protons in the ¹H NMR spectrum can be used to experimentally determine the pKa value of the compound[8].

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound. High-throughput MS is a fundamental tool in drug discovery for verifying reaction products[9].

-

Methodology: A dilute solution of the sample is analyzed, typically using Electrospray Ionization (ESI).

-

Expected Results: In positive ion mode ESI-MS, the analysis will detect the molecular ion of the free base (picolinimidamide), not the full salt. The expected mass-to-charge ratio (m/z) will correspond to [C₆H₇N₃ + H]⁺, which is approximately 122.14 Da. The hydrochloride is a counter-ion and is not covalently bonded, thus it is typically not observed with the parent molecule in the gas phase.

-

| Analytical Technique | Expected Observation | Purpose |

| ¹H NMR | Characteristic downfield-shifted aromatic signals for the pyridine ring. | Structural Confirmation |

| ¹³C NMR | Signals corresponding to the 6 unique carbons in the structure. | Structural Confirmation |

| Mass Spec (ESI+) | Molecular ion peak at m/z ≈ 122.14 ([M+H]⁺ for the free base) | Molecular Weight Verification |

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a highly versatile building block and ligand with significant applications, particularly in pharmaceutical chemistry and catalysis.

Diagram of Synthetic Utility

Caption: The dual role of this compound in synthetic chemistry.

-

Heterocyclic Building Block: The pyridine and amidine moieties make this compound a valuable precursor for synthesizing more complex heterocyclic systems[10][11]. It is frequently used in the construction of molecules for drug discovery programs[3]. Its functional groups allow for a wide range of subsequent chemical transformations.

-

Ligand in Catalysis: The nitrogen atoms in both the pyridine ring and the amidine group can coordinate with transition metals. Picolinimidamide-derived ligands have been successfully employed in catalysis, for instance, in nickel-catalyzed cross-electrophile coupling reactions, which are powerful methods for forming C-C bonds. The choice of this ligand is strategic; its electronic and steric properties can influence the catalytic cycle's efficiency and selectivity.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful and an irritant.

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5][12] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated place. Store under an inert atmosphere due to its hygroscopic nature. Recommended storage at room temperature or cooler (<15°C). | [5][13] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Handle in a chemical fume hood. | [13][14] |

First Aid Measures

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen[13][14].

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes[13][14].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[13].

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[14][15].

Conclusion

This compound, with a definitive molecular weight of 157.60 g/mol , is more than just a simple chemical compound. It is a strategically important molecule whose properties are leveraged by synthetic chemists for the construction of complex molecular architectures and for the development of novel catalytic systems. A thorough understanding of its synthesis, the logic behind its analytical validation, and its proper handling are fundamental for its effective and safe utilization in the demanding fields of pharmaceutical research and materials science.

References

-

PubChem. Pyridine-2-carboximidamide hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Picolinimidamide. National Center for Biotechnology Information. [Link]

-

Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. [Link]

-

Xiamen AmoyChem Co., Ltd. Pyridine-2-carboximidamide Hydrochloride: Your Key to Advanced Chemical Synthesis. [Link]

-

PubMed Central. Advances in high-throughput mass spectrometry in drug discovery. National Center for Biotechnology Information. [Link]

-

PubMed Central. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. National Center for Biotechnology Information. [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

Sources

- 1. Pyridine-2-carboximidamide hydrochloride | C6H8ClN3 | CID 12403615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picolinimidamide | C6H7N3 | CID 556504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [chemicalbook.com]

- 6. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. mdpi.com [mdpi.com]

- 9. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. 51285-26-8|this compound|BLD Pharm [bldpharm.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Picolinimidamide Hydrochloride

This guide provides a comprehensive overview of the synthesis and purification of picolinimidamide hydrochloride (Pyridine-2-carboxamidine hydrochloride), a valuable building block in pharmaceutical development and a ligand in coordination chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes.

Introduction: The Significance of this compound

This compound, with the CAS Number 51285-26-8, is a heterocyclic compound featuring a pyridine ring substituted with an amidine group.[1][2] Its structural motifs make it a versatile precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The amidine group, being a strong basic moiety, can participate in various biological interactions, making it a key pharmacophore in medicinal chemistry. Furthermore, its ability to act as a bidentate ligand has led to its use in the synthesis of metal complexes with interesting catalytic and material properties.

This guide will delineate a reliable synthetic pathway to this compound, starting from the readily available precursor, 2-cyanopyridine. A detailed exploration of the purification by recrystallization will follow, culminating in a discussion of the analytical techniques required to verify the identity and purity of the final product.

Synthesis of the Precursor: 2-Cyanopyridine

The primary starting material for the synthesis of this compound is 2-cyanopyridine. A variety of synthetic methods are available for its preparation, with the choice often depending on the scale and available starting materials.

One common laboratory-scale method is the direct cyanation of pyridine. This can be achieved by treating pyridine with nitric acid and trifluoroacetic anhydride, followed by the addition of potassium cyanide.[1] This one-pot reaction proceeds through the formation of an N-nitropyridinium intermediate, which then undergoes nucleophilic attack by the cyanide ion.[1]

Another industrially relevant approach is the ammoxidation of 2-methylpyridine (α-picoline), where a mixture of 2-methylpyridine, ammonia, and air is passed over a suitable catalyst at high temperatures. Other methods include the substitution of a halogen at the 2-position of the pyridine ring with a cyanide source, often catalyzed by a metal such as copper or palladium.[3][4]

Core Synthesis: this compound via a Modified Pinner Reaction

The most prevalent and efficient method for the synthesis of this compound from 2-cyanopyridine is a variation of the classic Pinner reaction. This reaction transforms a nitrile into an imidate ester, which is then converted to the corresponding amidine.

Underlying Principles and Mechanism

The Pinner reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[5] In the synthesis of this compound, the process is adapted to directly yield the amidine hydrochloride.

The reaction proceeds in two key stages:

-

Formation of the Imidate Intermediate: 2-cyanopyridine is reacted with a sodium alkoxide, typically sodium methoxide, in an anhydrous alcohol like methanol. The methoxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This forms a methyl picolinimidate intermediate.

-

Ammonolysis to the Amidine: The in-situ generated imidate is then treated with an ammonium salt, such as ammonium chloride. The ammonia, liberated from the ammonium salt, acts as a nucleophile and attacks the imidate carbon, displacing the methoxy group and forming the picolinimidamide. The hydrochloride salt of the product precipitates from the reaction mixture.

The overall reaction can be visualized as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of best practices and requires execution in a fume hood with appropriate personal protective equipment.

Materials:

-

2-Cyanopyridine

-

Sodium Methoxide (solid or as a solution in methanol)

-

Ammonium Chloride

-

Anhydrous Methanol

-

Diethyl Ether

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous methanol.

-

Formation of Sodium Methoxide (if starting from sodium metal): Carefully add sodium metal in small portions to the cooled methanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium methoxide. Alternatively, use commercially available sodium methoxide.

-

Addition of 2-Cyanopyridine: To the sodium methoxide solution, add 2-cyanopyridine dropwise at room temperature with vigorous stirring.

-

Reaction to Imidate: Stir the reaction mixture at room temperature for an extended period, typically 20-24 hours, to ensure the complete formation of the methyl picolinimidate intermediate.

-

Ammonolysis: Add solid ammonium chloride to the reaction mixture in one portion.

-

Formation of this compound: Continue stirring the suspension at room temperature for another 6-8 hours. The product, this compound, will precipitate as a solid.

-

Isolation of Crude Product: Filter the reaction mixture to collect the precipitated solid. Wash the solid with a small amount of cold methanol and then with diethyl ether to remove unreacted 2-cyanopyridine and other soluble impurities.

-

Drying: Dry the crude product under vacuum.

Purification: Achieving High Purity through Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at varying temperatures.[6] For this compound, a mixed solvent system is often employed to achieve high purity.

Principles of Solvent Selection for Recrystallization

The ideal solvent system for recrystallization should exhibit the following properties:

-

The compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

-

Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

-

The solvent should be chemically inert towards the compound.

-

The solvent should be easily removable from the purified crystals.

For this compound, a polar protic solvent like ethanol is a good primary solvent due to the ionic nature of the hydrochloride salt and the presence of hydrogen bond donors and acceptors in the molecule. A less polar solvent, such as diethyl ether, can be used as an anti-solvent to induce crystallization.

Detailed Recrystallization Protocol

Solvent System: Ethanol and Diethyl Ether

Procedure:

-

Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals.

-

Inducing Further Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

-

Addition of Anti-solvent: If crystallization is slow or incomplete, slowly add diethyl ether to the cold ethanol solution with gentle swirling until the solution becomes slightly turbid. The addition of the anti-solvent reduces the solubility of the product, promoting further precipitation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/diethyl ether mixture to remove any remaining soluble impurities.

-

Drying: Dry the pure crystals under vacuum to remove all traces of solvent.

Caption: Workflow for the purification of this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White to light yellow crystalline solid. |

| Melting Point | Capillary Melting Point Apparatus | 150-154 °C[7] |

| Identity | ¹H NMR (DMSO-d₆) | Peaks corresponding to the pyridine ring protons and the amidinium protons. The chemical shifts will be downfield compared to the free base due to the protonation of the pyridine nitrogen and the amidine group.[8][9] |

| Identity | ¹³C NMR | Signals for the carbon atoms of the pyridine ring and the amidinium carbon. The amidinium carbon typically appears in the range of 160-165 ppm.[10] |

| Identity | Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (broad), C=N stretching of the amidinium group, and pyridine ring vibrations. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the product. |

Note on NMR Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ is expected to show complex multiplets for the aromatic protons of the pyridine ring and broad signals for the exchangeable protons of the amidinium group (-C(=NH₂)⁺NH₂). The exact chemical shifts can be influenced by concentration and residual water in the solvent.

Safety Considerations

-

This compound is harmful if swallowed and causes skin and serious eye irritation.

-

2-Cyanopyridine is toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Sodium methoxide is corrosive and reacts violently with water. It should be handled under anhydrous conditions.

-

Diethyl ether is extremely flammable.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 2-cyanopyridine via a modified Pinner reaction is a reliable and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving a good yield. Subsequent purification by recrystallization from an ethanol/diethyl ether solvent system can provide a product of high purity suitable for demanding research and development applications. Thorough characterization using a suite of analytical techniques is essential to confirm the identity and purity of the final compound, ensuring the integrity of subsequent scientific investigations.

References

-

PrepChem. (n.d.). Synthesis of 2-cyanopyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.

-

Caron, S., et al. (2001). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Process Research & Development, 5(6), 587-592. [Link]

- Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

-

(n.d.). Appendix I. [Source providing NMR solvent shifts]. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1962). 329. Proton magnetic resonance spectra of pyridines. Part I. Pyridine, the picolines, and their hydrochlorides and methiodides. Journal of the Chemical Society (Resumed), 1791. [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

- Google Patents. (n.d.). CN101602716B - Synthesis method of 2-chromium picolinate.

-

Claramunt, R. M., et al. (2001). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 6(11), 934-943. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. chemscene.com [chemscene.com]

- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 4. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 5. Picolinamide [webbook.nist.gov]

- 6. mt.com [mt.com]

- 7. This compound | CAS#:51285-26-8 | Chemsrc [chemsrc.com]

- 8. 51285-26-8 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Picolinimidamide hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of Picolinimidamide Hydrochloride

This guide provides a comprehensive technical overview of this compound (CAS No: 51285-26-8), a versatile chemical compound of significant interest to researchers in synthetic chemistry, catalysis, and drug discovery. We will delve into its core physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling protocols, offering field-proven insights grounded in authoritative data.

Introduction and Molecular Overview

This compound, also known as 2-amidinopyridine hydrochloride, is a heterocyclic organic salt.[1] It serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] Its structure, featuring a pyridine ring and an amidine functional group, makes it an excellent bidentate ligand for coordination chemistry and catalysis.[1][2] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

Below is the chemical structure of this compound, illustrating the key functional groups.

Caption: Role of Picolinimidamide as a bidentate ligand in catalysis.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. This compound is classified as an irritant and is harmful if swallowed.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Key Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocol (Self-Validating System):

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. A[4]n eyewash station and safety shower must be readily accessible. 2[4]. Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. 3[5]. Dispensing: Avoid generating dust when weighing or transferring the solid.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and acid chlorides. 5[4]. Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. T[6]he compound is hygroscopic and should be stored under an inert atmosphere if possible. 6[7]. Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a chemical of significant utility, bridging the gap between simple pyridine precursors and complex, high-value molecules. Its well-defined physicochemical properties, straightforward synthesis, and potent ligating ability make it an indispensable tool for researchers. A thorough understanding of its characteristics, combined with stringent adherence to safety protocols, enables its effective and safe application in advancing the fields of catalysis and medicinal chemistry.

References

-

PubChem. (n.d.). Pyridine-2-carboximidamide hydrochloride. (CID 12403615). Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:51285-26-8. Retrieved from [Link]

- Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.

-

PubChem. (n.d.). Picolinimidamide. (CID 556504). Retrieved from [Link]

-

PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Sci Rep. 5:9950. doi: 10.1038/srep09950. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Download Table]. Retrieved from [Link]

-

St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

Inspira Advantage. (2023, February 10). MCAT Crash Course | Spectroscopy: IR Peaks & H-NMR. YouTube. Retrieved from [Link]

Sources

- 1. This compound | 51285-26-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS#:51285-26-8 | Chemsrc [chemsrc.com]

- 5. aksci.com [aksci.com]

- 6. 51285-26-8 | this compound - Moldb [moldb.com]

- 7. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [amp.chemicalbook.com]

Solubility Profile of Picolinimidamide Hydrochloride in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinimidamide hydrochloride is a chemical compound of interest in synthetic and medicinal chemistry. A thorough understanding of its solubility in organic solvents is paramount for its successful application in synthesis, purification, formulation, and screening workflows. As a hydrochloride salt of a polar, hydrogen-bonding molecule, its solubility is governed by complex interactions between the solute and the solvent system. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, a detailed protocol for its experimental determination, and a representative solubility profile based on established chemical principles. This document is intended to serve as a foundational resource for scientists and researchers working with this and structurally related compounds.

Introduction to this compound

This compound, also known as 2-amidinopyridine hydrochloride, is a derivative of pyridine featuring a carboximidamide functional group. The presence of the basic amidine group allows for the formation of a stable hydrochloride salt, which is often the preferred form for handling and storage due to its crystalline nature and improved stability. The solubility of this salt form in various organic solvents is a critical parameter that dictates its utility in numerous applications:

-

Reaction Chemistry: Solvent choice is crucial for ensuring that reactants are in the same phase, which directly impacts reaction kinetics and yield.

-

Crystallization & Purification: The differential solubility of the compound in various solvents is the basis for purification by crystallization. A common technique involves dissolving the compound in a solvent in which it is highly soluble and then inducing precipitation by adding an anti-solvent in which it is poorly soluble.[1]

-

Drug Formulation: For pharmaceutical applications, solubility in pharmaceutically acceptable solvents or co-solvent systems is a key factor in developing viable formulations.

-

Analytical Chemistry: Proper solvent selection is required to prepare solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

Understanding the intrinsic properties of this compound is the first step in predicting its solubility behavior. Key properties are summarized in Table 1 below.

| Property | Value | Source(s) |

| CAS Number | 51285-26-8 | [1][2] |

| Molecular Formula | C₆H₈ClN₃ | [2][3] |

| Molecular Weight | 157.60 g/mol | [2][4] |

| Appearance | Off-white to white solid/crystals | [1] |

| Melting Point | 150-152 °C | [1][5] |

| Topological Polar Surface Area (TPSA) | 62.76 Ų | [2] |

| logP (calculated) | 0.78747 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

The molecule's high TPSA and the presence of multiple hydrogen bond donors and acceptors indicate a high degree of polarity. The hydrochloride salt form further enhances this polarity, suggesting that the compound will favor interactions with polar solvents.

Theoretical Principles of Solubility

The solubility of a salt like this compound in an organic solvent is a function of the thermodynamic equilibrium between the solid state and the solvated state. The guiding principle is that "like dissolves like." For dissolution to occur, the energy released from the interaction between the solute ions and the solvent molecules must overcome the lattice energy of the solid crystal and the energy required to disrupt the solvent-solvent interactions.

Several key factors are at play:

-

Solvent Polarity & Dielectric Constant: Polar solvents have a high dielectric constant, which allows them to effectively shield the positive (picolinimidinium) and negative (chloride) ions from each other, thereby reducing the electrostatic forces that hold the crystal lattice together.

-

Hydrogen Bonding: Protic solvents (e.g., methanol, ethanol) can act as hydrogen bond donors, effectively solvating the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors and can solvate the protonated amidinium cation. The ability of a solvent to participate in hydrogen bonding is a primary determinant of solubility for this compound.[6][7]

-

The Salt Form: As an ionic compound, this compound is fundamentally different from its free base. Its solubility in non-polar solvents like hexane or toluene is expected to be extremely low, as these solvents cannot effectively solvate the charged ions.[8]

The interplay of these factors is visualized in the diagram below.

Caption: Key thermodynamic factors governing solubility.

Experimental Determination of Solubility

A reliable and reproducible method for determining solubility is essential. The isothermal shake-flask method is a widely accepted standard. The workflow for this method is outlined below, followed by a detailed protocol.

Caption: Workflow for the isothermal shake-flask solubility assay.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials & Equipment:

-

This compound (purity ≥95%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., add 50 mg to 2 mL of solvent). The solid should be in excess to ensure a saturated solution is formed. Record the exact amount of solvent added.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the system to equilibrate for a sufficient time, typically 24 to 72 hours, until the concentration of the solute in the solution reaches a constant value.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to expedite phase separation.

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a previously established calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in appropriate units (e.g., mg/mL or mol/L).

Representative Solubility Profile

While extensive experimental data for this compound is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on its physicochemical properties. Table 2 presents these expected trends.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent H-bond donors and acceptors, high polarity. A patent for a related synthesis notes recrystallization from an ethanol/ether mixture, confirming high solubility in ethanol.[1] |

| Polar Aprotic | DMSO, DMF | High to Moderate | High dielectric constant and strong H-bond acceptors effectively solvate the cation.[7] |

| Polar Aprotic | Acetonitrile | Moderate to Low | Moderate polarity but a weaker H-bond acceptor compared to DMSO/DMF. |

| Ethers | THF, Diethyl Ether | Low to Insoluble | Lower polarity and limited H-bonding ability. Diethyl ether is often used as an anti-solvent to precipitate amine/amidine salts.[8] |

| Chlorinated | Dichloromethane (DCM) | Low to Insoluble | Moderately polar but lacks H-bonding capability. |

| Aromatic | Toluene | Insoluble | Non-polar, unable to overcome the crystal lattice energy of the salt. |

| Aliphatic | n-Hexane | Insoluble | Non-polar, unable to solvate ionic species. |

Note: "High" > 50 mg/mL; "Moderate" = 10-50 mg/mL; "Low" = 1-10 mg/mL; "Insoluble" < 1 mg/mL. These are estimates for guidance and must be experimentally verified.

Conclusion

This compound is a polar, ionic compound whose solubility in organic solvents is dictated by the principles of "like dissolves like." Its solubility is expected to be highest in polar protic solvents like methanol and polar aprotic solvents like DMSO, and lowest in non-polar solvents such as hexane and toluene. For any research or development application, it is imperative to move beyond theoretical predictions and perform rigorous experimental determination of solubility using a validated method, such as the isothermal shake-flask technique detailed in this guide. This foundational data will enable the rational selection of solvents to optimize processes ranging from chemical synthesis to pharmaceutical formulation.

References

-

Kolker, A. R., & de Pablo, J. J. (1997). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 36(5), 1807–1812. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:51285-26-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Picolinimidamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine-2-carboximidamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. Retrieved from [Link]

-

Hughes, C. E., & Verardi, R. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 123(15), 9221–9278. [Link]

-

Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? r/chemistry. Retrieved from [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2024). Predicting drug solubility in organic solvents mixtures. Journal of Pharmaceutical Sciences. [Link]

-

Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, W. E. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500–1515. [Link]

-

Solubility of Things. (n.d.). Amidine | Solubility of Things. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

Sources

- 1. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Pyridine-2-carboximidamide hydrochloride | C6H8ClN3 | CID 12403615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:51285-26-8 | Chemsrc [chemsrc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

An In-depth Technical Guide to the Spectral Analysis of Picolinimidamide Hydrochloride

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and other key spectral data for picolinimidamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth analysis, field-proven insights, and detailed experimental protocols to facilitate the characterization of this important chemical entity.

Introduction: The Significance of this compound

This compound, also known as pyridine-2-carboximidamide hydrochloride, is a chemical compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring and an amidine group, makes it a versatile building block and a potential ligand in coordination chemistry. Accurate spectral characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological studies.[1] The protonation of the picolinimidamide structure introduces specific changes in its spectral properties, particularly in NMR, which this guide will explore in detail.

Molecular Structure and Key Features

This compound has the chemical formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol .[2][3] The structure consists of a pyridine ring substituted at the 2-position with a protonated amidine group.

Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

While a publicly available, raw experimental NMR spectrum for this compound is not readily found in the searched literature, we can predict and interpret its ¹H and ¹³C NMR spectra with high confidence based on established principles for pyridine derivatives and the known effects of protonation.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the amidine group. The formation of the hydrochloride salt causes a downfield shift of all proton signals due to the increased positive charge on the molecule.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.6 - 8.8 | Doublet (d) | ~5 |

| Pyridine H-4 | 8.0 - 8.2 | Triplet (t) | ~8 |

| Pyridine H-5 | 7.6 - 7.8 | Triplet (t) | ~7 |

| Pyridine H-3 | 7.5 - 7.7 | Doublet (d) | ~8 |

| Amidine NH₂ | 9.0 - 9.5 | Broad Singlet (br s) | - |

Causality Behind Predictions:

-

Pyridine Protons: The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). The H-6 proton, being closest to the electron-withdrawing nitrogen atom, is the most deshielded and appears furthest downfield.[1] The electron-withdrawing nature of the protonated amidine group further deshields the ring protons. The expected splitting patterns (doublets and triplets) arise from coupling with adjacent protons.

-

Amidine Protons: The protons on the nitrogen atoms of the amidine group are expected to be significantly downfield and appear as a broad singlet due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atoms.

Logical Workflow for ¹H NMR Signal Assignment

Caption: Predicted ¹H NMR connectivity.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amidine C | 165 - 170 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-3 | 125 - 130 |

| Pyridine C-5 | 122 - 127 |

Causality Behind Predictions:

-

Amidine Carbon: The carbon of the amidine group is expected to be the most downfield due to its bonding to two nitrogen atoms.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom and the substituent. C-2 and C-6, being adjacent to the nitrogen, will be the most downfield among the ring carbons.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for this compound is available in the PubChem database.[2] The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3000 | Strong, Broad | N-H stretching (amidine) |

| 3000 - 2800 | Medium | C-H stretching (aromatic) |

| ~1650 | Strong | C=N stretching (amidine) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| Below 1000 | Medium | C-H out-of-plane bending |

Interpretation of the IR Spectrum:

-

The broad band in the 3300-3000 cm⁻¹ region is characteristic of N-H stretching vibrations, confirming the presence of the amidine group.

-

The strong absorption around 1650 cm⁻¹ is indicative of the C=N double bond in the amidine.

-

The series of bands between 1600 and 1450 cm⁻¹ are typical for the skeletal vibrations of the pyridine ring.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the free base (picolinimidamide) at m/z 121.06.

-

Major Fragments: Key fragmentation pathways would likely involve the loss of the amidine group or cleavage of the pyridine ring. Expected fragment ions would include the pyridyl cation at m/z 78.04.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to at least 2 seconds to ensure full relaxation of the protons.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-180 ppm.

-

Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Workflow for NMR Data Acquisition and Analysis

Caption: General workflow for NMR analysis.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Conclusion

This technical guide has provided a comprehensive overview of the NMR and other spectral data for this compound. By combining predictive analysis based on established chemical principles with available experimental data, a clear and detailed picture of the molecule's spectral characteristics emerges. The provided protocols offer a robust framework for researchers to obtain and interpret high-quality spectral data, ensuring the accurate identification and characterization of this compound in their research and development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). Pyridine-2-carboximidamide hydrochloride. PubChem. Retrieved from [Link]

- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 16(7), 347-351.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Imperial College London. (n.d.). NMR data for compound 35. N-(pyridin-2-yl)picolinamide. 13C. Retrieved from [Link]

-

SpectraBase. (n.d.). Picolinamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Cambridge. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Characterization of Bis(arylcarboximidoylchloride) pyridine Ni(II) Complexes and Their Catalytic Behavior for the Synthesis of Liquid Polybutadiene. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and properties of novel poly(benzimidazopyrrolone amide)s containing pyridine moieties. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Journal of Pharmaceutical and Biomedical Analysis Identification, isolation and characterization of impurities of clindamycin pa. Retrieved from [Link]

-

ResearchGate. (2010). Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. Retrieved from [Link]

Sources

Picolinimidamide Hydrochloride: A Technical Guide to a Ligand with Latent Potential

Foreword: Embracing the Known Unknowns in Ligand Science

In the landscape of drug discovery and chemical biology, we often encounter compounds that, despite their intriguing structural features and presence in screening libraries, lack a well-defined biological narrative. Picolinimidamide hydrochloride is one such molecule. While its close chemical cousins, the picolinamides, have been the subject of notable research, this compound itself remains a ligand of latent potential, its specific mechanism of action yet to be fully elucidated.

This technical guide is crafted for the inquisitive researcher, the dedicated scientist, and the drug development professional. It is not a mere recitation of established facts but rather an in-depth exploration into the potential mechanisms of action of this compound as a ligand. By leveraging a synthesis of data from structurally related compounds and established principles of medicinal chemistry, we will construct a robust framework for investigation. This document will serve as a roadmap, providing both the theoretical underpinnings and the practical methodologies to unlock the secrets of this compelling molecule. Herein, we will delve into hypothesized biological targets, propose detailed experimental workflows for their validation, and equip you with the knowledge to pioneer the understanding of this compound's role as a bioactive ligand.

Molecular Profile of this compound

This compound, systematically known as pyridine-2-carboximidamide hydrochloride, is a small organic molecule that presents a unique combination of a pyridine ring and an imidamide functional group. This structure imparts specific physicochemical properties that are critical to its potential interactions as a ligand.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 51285-26-8 | [1] |

| Synonyms | 2-Amidinopyridine hydrochloride, Pyridine-2-carboxamidine hydrochloride | |

| Appearance | White to light yellow crystalline powder | |

| Storage | 4°C, inert atmosphere | [1] |

The presence of the pyridine ring, a common motif in medicinal chemistry, suggests potential for π-π stacking interactions and hydrogen bonding with biological macromolecules. The imidamide group, with its capacity for both hydrogen bond donation and acceptance, is a key feature that likely governs its binding affinity and specificity.

Inferred Mechanisms of Action: Lessons from Picolinamide Analogs

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, significant insights can be gleaned from the study of the broader picolinamide class of compounds. Research into these analogs has revealed a propensity for targeting specific enzymes and proteins, offering a strong foundation for hypothesizing the biological role of this compound.

Antifungal Activity through Targeting of Sec14p

A notable study on the antifungal properties of picolinamide and benzamide chemotypes identified Sec14p as the primary target in Saccharomyces cerevisiae. Sec14p is a phosphatidylinositol/phosphatidylcholine transfer protein essential for lipid metabolism and membrane trafficking in yeast.

The study revealed that these compounds bind within the lipid-binding pocket of Sec14p, thereby inhibiting its function. X-ray co-crystal structures confirmed this binding mode and provided a structural basis for the observed structure-activity relationships. This finding suggests that this compound may also exhibit antifungal properties by targeting this essential lipid transfer protein. The imidamide moiety could potentially form distinct hydrogen bonding interactions within the Sec14p binding pocket compared to the amide group of picolinamides, possibly altering its potency or spectrum of activity.

Inhibition of Acetylcholinesterase (AChE)

Derivatives of picolinamide have also been investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for the treatment of Alzheimer's disease. These studies have shown that picolinamide derivatives can act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of AChE. This dual-binding mode is a sought-after characteristic for next-generation AChE inhibitors. Given the structural similarity, it is plausible that this compound could also interact with AChE, with the protonated imidamide group potentially forming strong interactions with anionic residues in the enzyme's binding gorge.

A Proposed Hypothetical Mechanism of Action for this compound

Based on the evidence from its structural analogs, we propose a primary hypothetical mechanism of action for this compound as a competitive inhibitor of enzymes that possess a well-defined binding pocket with a capacity for hydrogen bonding and electrostatic interactions. The positively charged imidamide group is likely a key determinant of its binding, suggesting a preference for targets with anionic or polar residues in their active sites.

A logical starting point for investigation would be to screen this compound against a panel of enzymes that are known to be targeted by related small molecules, such as kinases, proteases, and transferases. The following diagram illustrates a hypothetical interaction within an enzyme's active site.

Caption: Workflow for in silico target prediction of this compound.

In Vitro Validation: Enzyme Inhibition Assays

Once a list of potential targets has been generated through in silico methods, the next crucial step is to validate these predictions experimentally. Enzyme inhibition assays are a direct and quantitative method to assess the effect of this compound on the activity of a purified enzyme.

Protocol 2: General Enzyme Inhibition Assay

-

Reagents and Materials:

-

Purified enzyme of interest.

-

Substrate for the enzyme.

-

This compound stock solution (e.g., in DMSO or water).

-

Assay buffer.

-

96- or 384-well microplates.

-

Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence).

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the enzyme and the different concentrations of this compound. Include a control with no inhibitor.

-

Incubate the enzyme and inhibitor for a predetermined time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time using the plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Fit the data to a suitable model (e.g., the Hill equation) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical] |

| Picolinimidamide HCl | Kinase A | 5.2 |

| Picolinimidamide HCl | Protease B | > 100 |

| Picolinimidamide HCl | Transferase C | 12.8 |

| Control Inhibitor | Kinase A | 0.1 |

Synthesis of this compound

For researchers who wish to synthesize this compound for their studies, a general method adapted from the synthesis of related 2-aminopyridines can be employed. A common route involves the conversion of 2-cyanopyridine.

Protocol 3: Synthesis via Pinner Reaction

-

Step 1: Formation of the Imidate Ester Hydrochloride:

-

Dissolve 2-cyanopyridine in an anhydrous alcohol (e.g., ethanol) and cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Allow the mixture to stand at a low temperature until the imidate ester hydrochloride precipitates.

-

Collect the precipitate by filtration and wash with a cold, anhydrous solvent (e.g., diethyl ether).

-

-

Step 2: Ammonolysis to this compound:

-

Suspend the dried imidate ester hydrochloride in a solution of anhydrous ammonia in an alcohol.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization to yield this compound.

-

Caption: Synthetic route to this compound.

Future Directions and Concluding Remarks

The journey to fully understanding the mechanism of action of this compound as a ligand is just beginning. The hypothetical frameworks and experimental protocols outlined in this guide provide a solid foundation for initiating such an investigation. Future work should focus on:

-

Broad-panel screening: Testing the compound against a wide range of biological targets to identify its primary mode of action.

-

Structural biology: Obtaining a co-crystal structure of this compound bound to its target to definitively elucidate its binding mode.

-

Cell-based assays: Evaluating the effects of the compound in a cellular context to understand its physiological relevance.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This compound stands as an intriguing molecule with the potential to contribute to the development of new therapeutic agents or chemical probes. It is through the rigorous application of the scientific principles and methodologies detailed in this guide that its true biological role will be unveiled.

References

-

PubChem. Pyridine-2-carboximidamide hydrochloride. [Link]

-

Gao, X., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]

-

Nishikawa, J. L., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ACS infectious diseases, 4(5), 763–773. [Link]

-

Katritzky, A. R., & Taylor, R. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 17-24. [Link]

- Google Patents.

Sources

An In-Depth Technical Guide to Picolinimidamide Hydrochloride: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Structurally Simple, Biologically Intriguing Molecule

Picolinimidamide hydrochloride, a molecule characterized by the fusion of a pyridine ring and an amidine functional group, represents a fascinating case study in medicinal chemistry. While not a household name in the pantheon of blockbuster drugs, its structural motifs are prevalent in a wide array of biologically active compounds. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental synthesis to its potential, yet to be fully elucidated, role in therapeutic applications. As a senior application scientist, the narrative that follows is structured to not only present established protocols but to also delve into the underlying chemical principles and the rationale behind experimental design, fostering a deeper understanding for researchers in the field.